Quinolin-8-yl phenazine-1-carboxylate
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Overview
Description
Quinolin-8-yl phenazine-1-carboxylate is a complex organic compound that combines the structural features of quinoline and phenazine. Quinoline is a nitrogen-based heterocyclic aromatic compound, while phenazine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl phenazine-1-carboxylate typically involves the reaction of quinoline derivatives with phenazine-1-carboxylic acid. One common method is the esterification reaction, where quinolin-8-ol reacts with phenazine-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl phenazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline or phenazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Quinolin-8-yl phenazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of quinolin-8-yl phenazine-1-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. The molecular pathways involved include the activation of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-cyclohexylmethyl-1H-indole-3-carboxylate (QUCHIC)
- Phenazine-1-carboxylic acid (PCA)
Uniqueness
Quinolin-8-yl phenazine-1-carboxylate is unique due to its combined structural features of quinoline and phenazine, which confer distinct chemical reactivity and biological activities. Its ability to intercalate into DNA and generate ROS makes it a potent compound for various applications in research and industry.
Properties
Molecular Formula |
C22H13N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
quinolin-8-yl phenazine-1-carboxylate |
InChI |
InChI=1S/C22H13N3O2/c26-22(27-19-12-3-6-14-7-5-13-23-20(14)19)15-8-4-11-18-21(15)25-17-10-2-1-9-16(17)24-18/h1-13H |
InChI Key |
JFNVCLRLWLRRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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